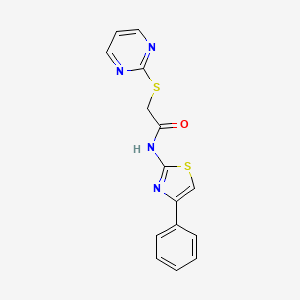

N-(4-phenyl-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(4-phenyl-1,3-thiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS2/c20-13(10-22-14-16-7-4-8-17-14)19-15-18-12(9-21-15)11-5-2-1-3-6-11/h1-9H,10H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTSIEMFOQQITJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-phenyl-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide” typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors such as α-haloketones with thiourea.

Attachment of the Phenyl Group: The phenyl group can be introduced via a substitution reaction.

Formation of the Pyrimidine Ring: This can be synthesized through a multi-step process involving the condensation of appropriate precursors.

Linking the Thiazole and Pyrimidine Rings: This step involves the formation of a sulfanyl linkage.

Formation of the Acetamide Group:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(4-phenyl-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide” can undergo various chemical reactions, including:

Oxidation: This could involve the oxidation of the sulfanyl group to a sulfoxide or sulfone.

Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents such as halogens, alkyl halides, or other electrophiles/nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Properties

N-(4-phenyl-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been investigated for its anticancer potential. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, making it a candidate for the development of new antibiotics. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .

Anti-inflammatory Effects

In vitro studies have demonstrated that N-(4-phenyl-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide can reduce inflammation markers in human cell lines. This property is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Study 1: Anticancer Mechanism Exploration

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of thiazole derivatives, including N-(4-phenyl-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide. The researchers found that modifications in the thiazole ring significantly impacted the compound's ability to inhibit cancer cell growth. The study concluded that this compound could serve as a lead structure for developing more potent anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that N-(4-phenyl-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting its potential as a novel antimicrobial agent .

Data Table of Applications

Mechanism of Action

The mechanism of action of “N-(4-phenyl-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide” would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The compound’s key structural elements include:

- Thiazole core : The 4-phenyl substitution on the thiazole ring is a common feature among analogs, influencing lipophilicity and π-π stacking interactions.

- Acetamide bridge : Serves as a flexible linker, allowing attachment of diverse sulfanyl groups.

Table 1: Structural and Functional Comparison of Analogs

*Note: The molecular formula for the target compound is inferred based on structural similarity to analogs.

Key Observations from Comparative Analysis

A. Impact of Sulfanyl Group Substitutions

- Pyrimidinyl vs. Triazole : The target compound’s pyrimidin-2-ylsulfanyl group contrasts with triazole-based analogs (e.g., CAS 531517-39-2). Pyrimidines offer nitrogen-rich planar geometry, favoring interactions with enzymatic pockets (e.g., SirReal2’s SIRT2 inhibition ), while triazoles may enhance metabolic stability due to reduced susceptibility to oxidation.

- Halogenated vs.

D. Physicochemical Properties

- Melting points for triazinoquinazoline analogs (265–267°C ) align with typical values for rigid, aromatic heterocycles.

- Predicted density (1.27 g/cm³) and pKa (7.35) for bromo-hydroxyphenyl derivatives ( ) indicate moderate hydrophobicity, a trait shared with the target compound.

Biological Activity

N-(4-phenyl-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C15H12N4O2S2 |

| Molecular Weight | 328.41 g/mol |

| LogP | 3.2512 |

| Polar Surface Area | 51.048 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

These properties suggest a moderate lipophilicity and potential for bioactivity across various biological systems.

Antitumor Activity

Research indicates that thiazole derivatives, including N-(4-phenyl-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide, exhibit notable antitumor properties. A study evaluated several thiazole-containing compounds and reported significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cells, suggesting that the thiazole moiety is crucial for enhancing cytotoxic activity .

Antibacterial Activity

The compound's antibacterial potential was assessed in various studies. A recent investigation highlighted that derivatives of thiazole demonstrated promising antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL . The presence of the pyrimidine sulfonyl group may enhance this activity by improving the compound's interaction with bacterial targets.

Anticonvulsant Activity

Thiazole derivatives have also been studied for their anticonvulsant properties. In a series of experiments, certain thiazole-integrated compounds exhibited significant anticonvulsant effects in animal models, indicating potential therapeutic applications in epilepsy treatment .

The mechanisms underlying the biological activities of N-(4-phenyl-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide are complex and multifaceted:

- Cell Cycle Arrest : Some studies suggest that thiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cancer cell proliferation and survival, such as carbonic anhydrases and urease .

- Reactive Oxygen Species (ROS) Generation : Certain thiazole compounds have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

Case Studies

Several case studies have demonstrated the efficacy of thiazole-based compounds:

- Study on Antitumor Activity : A compound structurally similar to N-(4-phenyl-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide was tested against A431 and Jurkat cell lines with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

- Antibacterial Assessment : In a comparative study, thiazole derivatives were tested against standard antibiotics like ampicillin and showed superior activity profiles against certain bacterial strains .

Q & A

Basic Research Questions

What are the established synthetic routes for N-(4-phenyl-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

- Thiazole ring formation : Reacting 4-phenylthiazol-2-amine with a pyrimidinylsulfanyl acetamide precursor under reflux conditions in aprotic solvents (e.g., DMF or THF) .

- Sulfur bridging : Introducing the pyrimidin-2-ylsulfanyl group via nucleophilic substitution or coupling reactions, often using catalysts like Cs₂CO₃ or Pd-based systems .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol are standard methods to achieve >95% purity .

Key optimization parameters : Temperature (60–100°C), solvent polarity, and stoichiometric ratios of reactants to minimize side products .

Which analytical techniques are critical for confirming the structural integrity of this compound?

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL refinement .

- NMR spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) verify substituent positions (e.g., thiazole C-2 and pyrimidine S-linkage) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 382.08) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% for biological assays) .

How is the preliminary bioactivity of this compound assessed in drug discovery contexts?

- Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., kinases or proteases) using fluorescence-based substrates .

- Cellular viability tests : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations .

- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with proteins .

Advanced Research Questions

How can synthetic yields be improved while minimizing byproducts in large-scale preparations?

- DoE (Design of Experiments) : Optimize variables (temperature, solvent, catalyst loading) via response surface methodology .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and improves regioselectivity .

- Flow chemistry : Continuous reactors enhance reproducibility and scalability for intermediates like thiazole precursors .

What strategies resolve contradictions in reported biological activity data across studies?

- Meta-analysis : Compare datasets using standardized assays (e.g., uniform ATP concentrations in kinase assays) .

- Structural analogs : Cross-test activity of derivatives (e.g., replacing pyrimidine with pyridazine) to isolate pharmacophore contributions .

- Molecular dynamics simulations : Identify conformational flexibility impacting target binding (e.g., sulfanyl linker torsion angles) .

How does computational modeling predict target interactions and guide SAR studies?

- Docking simulations (AutoDock Vina) : Map binding poses in enzyme active sites (e.g., EGFR kinase) with ∆G < -8 kcal/mol .

- QSAR models : Correlate substituent electronegativity (e.g., pyrimidine vs. triazine) with IC₅₀ values using ML algorithms .

- ADMET prediction : SwissADME evaluates logP (2.5–3.5) and bioavailability to prioritize analogs .

What advanced techniques elucidate structure-activity relationships (SAR) for this compound?

- Cryo-EM : Visualize compound-protein complexes at near-atomic resolution (e.g., binding to tubulin) .

- Synchrotron XRD : Resolve halogen-bonding interactions in co-crystals with target enzymes .

- SPR imaging : Real-time kinetics of binding to immobilized receptors (e.g., KD < 100 nM) .

How are novel analytical methods developed to assess purity in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.